Methyl indolizine-1-carboxylate

Description

BenchChem offers high-quality Methyl indolizine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl indolizine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

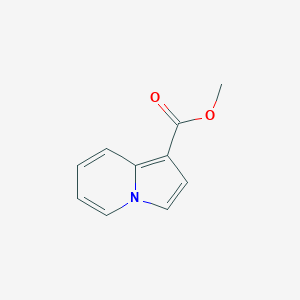

Structure

3D Structure

Properties

IUPAC Name |

methyl indolizine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)8-5-7-11-6-3-2-4-9(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSWYPMFMFPQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=CN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573105 | |

| Record name | Methyl indolizine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316375-85-6 | |

| Record name | Methyl indolizine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Methyl Indolizine-1-carboxylate

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of methyl indolizine-1-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work. We will delve into the strategic considerations behind synthetic route selection, provide detailed experimental protocols, and elucidate the analytical techniques required for unambiguous structural confirmation and purity assessment.

Introduction: The Indolizine Scaffold

Indolizine, a fused bicyclic heteroaromatic system containing a bridging nitrogen atom, is an isomer of indole.[1][2] This unique structural motif is present in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor properties.[1][3] The electron-rich nature of the indolizine ring system makes it amenable to electrophilic substitution, primarily at the C1 and C3 positions, allowing for diverse functionalization.[4] Methyl indolizine-1-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules due to the presence of a readily modifiable ester group.[5]

Part 1: Strategic Synthesis of Methyl Indolizine-1-carboxylate

The synthesis of the indolizine core can be approached through several established methodologies.[4] The choice of synthetic strategy is paramount and is dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability. Here, we will explore two robust and widely employed methods for the synthesis of methyl indolizine-1-carboxylate: the 1,3-dipolar cycloaddition and the Tschitschibabin reaction.

The 1,3-Dipolar Cycloaddition Approach: A Convergent and Versatile Strategy

The 1,3-dipolar cycloaddition is one of the most powerful and versatile methods for constructing the indolizine nucleus.[1][6] This approach involves the reaction of a pyridinium ylide, acting as a 1,3-dipole, with a dipolarophile, such as an alkyne or an alkene.[6] The concerted nature of this reaction often leads to high regioselectivity and atom economy.[6] For the synthesis of methyl indolizine-1-carboxylate, methyl propiolate is an ideal dipolarophile.

Causality of Experimental Choices:

-

Pyridinium Ylide Generation: The pyridinium ylide is typically generated in situ from a corresponding pyridinium salt by the action of a base. The choice of the substituent on the pyridinium salt determines the substitution pattern on the final indolizine. For the synthesis of an unsubstituted pyridine ring in the final product, pyridine itself is the starting material.

-

Choice of Dipolarophile: Methyl propiolate is selected as the dipolarophile to introduce the methyl carboxylate group at the 1-position of the indolizine ring. The electron-withdrawing nature of the ester group activates the alkyne for the cycloaddition reaction.

-

Reaction Conditions: The reaction is often carried out in an aprotic solvent like THF or acetonitrile to prevent protonation of the ylide intermediate. The choice of base is critical; a non-nucleophilic base such as triethylamine or a stronger base like sodium hydride can be used depending on the acidity of the proton to be removed for ylide generation.[1]

Experimental Workflow: 1,3-Dipolar Cycloaddition

Sources

Spectroscopic Data of Methyl Indolizine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine and its derivatives are a significant class of N-fused heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and materials science. Their unique electronic structure and biological activity make them attractive scaffolds for the development of novel therapeutic agents and functional materials. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation of indolizine derivatives such as methyl indolizine-1-carboxylate.

Molecular Structure and Numbering

The structure of methyl indolizine-1-carboxylate is depicted below, with the conventional numbering system for the indolizine ring. This numbering is crucial for the assignment of signals in the NMR spectra.

Caption: Molecular structure of methyl indolizine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For methyl indolizine-1-carboxylate, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of methyl indolizine-1-carboxylate would exhibit distinct signals for the protons on the indolizine core and the methyl ester group. The chemical shifts are influenced by the aromaticity of the ring system and the electron-withdrawing nature of the carboxylate group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.50 - 7.60 | d | ~2.5 |

| H-3 | 6.80 - 6.90 | d | ~2.5 |

| H-5 | 8.10 - 8.20 | d | ~7.0 |

| H-6 | 6.60 - 6.70 | t | ~7.0 |

| H-7 | 7.00 - 7.10 | t | ~7.0 |

| H-8 | 7.40 - 7.50 | d | ~9.0 |

| -OCH₃ | 3.90 - 4.00 | s | - |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons (H-2, H-3, H-5, H-6, H-7, H-8): The protons on the indolizine ring are expected to resonate in the aromatic region (δ 6.5-8.5 ppm).

-

H-5: This proton is typically the most deshielded proton of the pyridinyl part of the indolizine ring, appearing at the lowest field due to its proximity to the nitrogen atom and the influence of the fused five-membered ring. It is expected to be a doublet due to coupling with H-6.

-

H-8: This proton is also significantly deshielded and will appear as a doublet due to coupling with H-7.

-

H-2 and H-3: These protons on the five-membered ring will appear as doublets, coupling with each other. The electron-withdrawing carboxylate group at C-1 will influence their chemical shifts.

-

H-6 and H-7: These protons will appear as triplets due to coupling with their respective neighbors.

-

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are expected to appear as a sharp singlet at approximately δ 3.90-4.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted spectrum of methyl indolizine-1-carboxylate would show ten distinct signals, corresponding to the nine carbons of the indolizine core and the methyl carbon of the ester group.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 110 - 115 |

| C-2 | 120 - 125 |

| C-3 | 115 - 120 |

| C-5 | 125 - 130 |

| C-6 | 110 - 115 |

| C-7 | 120 - 125 |

| C-8 | 118 - 122 |

| C-8a | 135 - 140 |

| C=O | 160 - 165 |

| -OCH₃ | 50 - 55 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to be the most deshielded carbon, appearing at the lowest field (δ 160-165 ppm).

-

Aromatic Carbons (C-1 to C-8a): The carbons of the indolizine ring will resonate in the aromatic region (δ 110-140 ppm). The specific chemical shifts are influenced by their position relative to the nitrogen atom and the ester group. The bridgehead carbon (C-8a) is expected to be at a lower field compared to the other CH carbons of the ring.

-

Methyl Carbon (-OCH₃): The carbon of the methyl group will appear at the highest field (most shielded) in the spectrum, typically in the range of δ 50-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds. The IR spectrum of methyl indolizine-1-carboxylate is expected to show characteristic absorption bands for the aromatic C-H bonds, the C=C bonds of the aromatic system, and the ester functional group.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch (-OCH₃) | Medium |

| ~1720 | C=O stretch (ester) | Strong |

| 1600 - 1450 | C=C stretch (aromatic) | Medium-Strong |

| 1300 - 1000 | C-O stretch (ester) | Strong |

| 900 - 675 | Aromatic C-H bend | Strong |

Interpretation of the Predicted IR Spectrum:

-

C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is the most characteristic signal for the carbonyl group of the ester.

-

C-O Stretch: Strong bands in the region of 1300-1000 cm⁻¹ are indicative of the C-O stretching vibrations of the ester.

-

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic indolizine ring.

-

Aliphatic C-H Stretch: Bands in the 2950-2850 cm⁻¹ region correspond to the C-H stretching of the methyl group.

-

Aromatic C=C Stretch: Medium to strong absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic rings.

-

Aromatic C-H Bend: Strong bands in the fingerprint region (900-675 cm⁻¹) arise from the out-of-plane bending of the aromatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For methyl indolizine-1-carboxylate, the molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.19 g/mol .

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 175 | Molecular ion [M]⁺ |

| 144 | [M - OCH₃]⁺ |

| 116 | [M - COOCH₃]⁺ |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak at m/z = 175, corresponding to the intact molecule.

-

Fragmentation Pattern: The fragmentation of methyl indolizine-1-carboxylate is likely to proceed through the loss of the ester group functionalities.

-

A significant fragment would be observed at m/z = 144, corresponding to the loss of a methoxy radical (•OCH₃).

-

Another key fragment would be at m/z = 116, resulting from the loss of the entire carbomethoxy group (•COOCH₃). This fragment corresponds to the stable indolizine cation.

-

Experimental Protocols

Synthesis of Methyl Indolizine-1-carboxylate

A common and effective method for the synthesis of indolizines is the Tschitschibabin (or Chichibabin) reaction.[1][2] This involves the reaction of a pyridine derivative with an α-halocarbonyl compound, followed by cyclization.

Caption: Proposed synthetic workflow for methyl indolizine-1-carboxylate.

Step-by-Step Protocol:

-

Formation of the Pyridinium Salt: To a solution of pyridine (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add methyl bromoacetate (1.0 eq) dropwise at room temperature. Stir the mixture for several hours until a precipitate forms. The resulting pyridinium salt can be filtered, washed with a non-polar solvent like diethyl ether, and dried.

-

Generation of the Pyridinium Ylide and Cycloaddition: The pyridinium salt is then treated with a base (e.g., triethylamine or potassium carbonate) in a solvent like DMF or CH₂Cl₂ to generate the pyridinium ylide in situ. To this mixture, add methyl propiolate (1.1 eq) dropwise at 0 °C.

-

Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure methyl indolizine-1-carboxylate.

Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of the synthesized product.

-

Sample Preparation: A small amount of the purified solid methyl indolizine-1-carboxylate is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR analysis, the sample can be prepared as a KBr pellet or a thin film. For MS analysis, the sample is dissolved in a suitable volatile solvent.

-

Data Acquisition: The prepared samples are then analyzed using NMR, IR, and MS spectrometers to acquire the respective spectra.

-

Data Processing and Interpretation: The obtained raw data is processed, and the spectra are interpreted as detailed in the preceding sections to confirm the structure and purity of the synthesized methyl indolizine-1-carboxylate.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for methyl indolizine-1-carboxylate. Through the systematic interpretation of predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, a clear and comprehensive spectroscopic profile of this important indolizine derivative has been established. The causality behind the predicted spectral features has been explained based on the molecular structure and established spectroscopic principles. The inclusion of a plausible synthetic route and a characterization workflow serves as a practical guide for researchers in the synthesis and verification of this and related compounds. This synthesized knowledge is intended to be a valuable resource for scientists and professionals in the field of drug development and materials science, facilitating the accurate identification and characterization of indolizine-based molecules.

References

- Tschitschibabin, A. E. Eine neue Synthese von Pyridin-Derivaten. Ber. Dtsch. Chem. Ges.1924, 57 (11), 2092–2101.

- Gribble, G. W. Indolizine. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 4, pp 552–583.

-

Toma, C. C.; et al. Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein J. Org. Chem.2016 , 12, 2503–2510. [Link]

-

Kakehi, A.; et al. Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides. J. Org. Chem.2001 , 66 (8), 2618–2623. [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl Indolizine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indolizine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

Indolizine, a fused bicyclic aromatic heterocycle, is an isomer of the more commonly known indole.[1] This unique structural motif, characterized by a bridgehead nitrogen atom, is of significant interest in the field of drug discovery and development. The indolizine core is present in a variety of natural products and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor properties.[1] The distinct electronic distribution within the indolizine ring system imparts it with specific chemical reactivity, making it a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of a key derivative, methyl indolizine-1-carboxylate, to aid researchers in its synthesis, characterization, and application in medicinal chemistry.

Synthesis of Methyl Indolizine-1-carboxylate: A Practical Approach via 1,3-Dipolar Cycloaddition

The most common and efficient method for the synthesis of the indolizine core is the 1,3-dipolar cycloaddition reaction. This reaction typically involves the in-situ generation of a pyridinium ylide, which then reacts with a dipolarophile, such as an electron-deficient alkyne or alkene.[1] In the case of methyl indolizine-1-carboxylate, the reaction proceeds between a pyridinium ylide and methyl propiolate.

Reaction Mechanism

The synthesis is initiated by the deprotonation of a pyridinium salt to form a pyridinium ylide, a 1,3-dipole. This ylide then undergoes a [3+2] cycloaddition reaction with methyl propiolate. The resulting dihydropyridine intermediate subsequently undergoes aromatization, often through oxidation, to yield the stable indolizine ring system.

Caption: Synthesis of Methyl Indolizine-1-carboxylate via 1,3-Dipolar Cycloaddition.

Experimental Protocol: Synthesis of Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate (A Representative Example)

Materials:

-

1-((Quinolin-2-yl)methyl)pyridinium iodide

-

Sodium hydride (50% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Methyl propiolate

-

Dichloromethane (CH₂Cl₂)

-

Water (deionized)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Cyclohexane

-

Ethyl acetate (EtOAc)

Procedure:

-

To a suspension of 50% sodium hydride dispersion in mineral oil (30 mg, 1.25 mmol) in 10 mL of anhydrous THF at 0 °C, add 348 mg (1 mmol) of 1-((quinol-2-yl)methyl) pyridinium iodide and 126 mg (1.5 mmol) of methyl propiolate.[1]

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.[1]

-

Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, quench the reaction by the addition of water.[1]

-

Extract the aqueous layer three times with dichloromethane (2 x 20 mL).[1]

-

Combine the organic layers and dry over anhydrous MgSO₄.[1]

-

Remove the solvent under reduced pressure.[1]

-

Purify the residue by column chromatography on silica gel, using a mixture of cyclohexane and ethyl acetate (2:1) as the eluent to afford the pure product.[1]

Note: For the synthesis of the unsubstituted methyl indolizine-1-carboxylate, a simple pyridinium salt, such as 1-(carboxymethyl)pyridinium chloride, would be used in place of 1-((quinolin-2-yl)methyl)pyridinium iodide.

Physical Properties of Methyl Indolizine-1-carboxylate

The physical properties of methyl indolizine-1-carboxylate are crucial for its handling, purification, and formulation. While specific data for the unsubstituted compound is limited, the following table summarizes available information and provides predicted properties based on related structures.

| Property | Value/Description | Source/Justification |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.19 g/mol | [2] |

| Physical State | Expected to be a solid at room temperature. | Based on substituted analogs being solids.[1] |

| Appearance | Likely a yellow solid. | The substituted analog is a yellow solid.[1] |

| Melting Point | Not available. | [2] |

| Boiling Point | Not available. | [2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane. | General solubility of similar organic compounds. |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of methyl indolizine-1-carboxylate. The following sections detail the expected spectroscopic data based on the analysis of a closely related substituted analog.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of methyl indolizine-1-carboxylate is expected to show distinct signals for the protons on the indolizine core and the methyl ester. The chemical shifts will be influenced by the aromatic ring currents and the electron-withdrawing nature of the carboxylate group.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2-8.4 | d | ~7.0 | H-5 |

| ~7.8-8.0 | d | ~9.0 | H-8 |

| ~7.2-7.4 | m | - | H-3 |

| ~7.0-7.2 | m | - | H-2 |

| ~6.8-7.0 | m | - | H-6 |

| ~6.6-6.8 | m | - | H-7 |

| ~3.9 | s | - | -OCH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~136 | C-8a |

| ~128 | C-5 |

| ~125 | C-3 |

| ~122 | C-7 |

| ~118 | C-8 |

| ~115 | C-6 |

| ~110 | C-2 |

| ~105 | C-1 |

| ~51 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the carbonyl group of the ester.

Predicted IR Data (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1710-1730 | Strong | C=O stretch (ester) |

| ~1200-1250 | Strong | C-O stretch (ester) |

| ~1600-1650 | Medium | C=C aromatic stretch |

| ~3000-3100 | Medium | C-H aromatic stretch |

| ~2850-2960 | Weak | C-H aliphatic stretch (-OCH₃) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 175

-

Key Fragmentation Peaks: Loss of the methoxy group (-OCH₃, m/z = 144) and the carbomethoxy group (-COOCH₃, m/z = 116).

Chemical Properties and Reactivity

The chemical reactivity of the indolizine ring is a key consideration for its use in further synthetic transformations. The electron-rich nature of the pyrrole-like five-membered ring makes it susceptible to electrophilic attack.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a characteristic reaction of indolizines. Theoretical calculations and experimental evidence suggest that electrophilic attack occurs preferentially at the C3 position, followed by the C1 position. The presence of the electron-withdrawing carboxylate group at the C1 position will likely deactivate the ring towards electrophilic substitution to some extent, and may direct incoming electrophiles to other positions, primarily C3.

Caption: Regioselectivity of Electrophilic Substitution on the Indolizine Ring.

Hydrolysis of the Ester Group

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is a common step in the synthesis of more complex derivatives, allowing for amide bond formation or other modifications at the C1 position.

Reaction Conditions:

-

Basic Hydrolysis: Sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like methanol or ethanol, followed by acidification.

-

Acidic Hydrolysis: Strong acids such as hydrochloric acid or sulfuric acid in an aqueous medium, often with heating.

Applications in Drug Development

The indolizine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3] Derivatives of indolizine have shown a remarkable range of pharmacological activities. The functionalization of the methyl indolizine-1-carboxylate core at various positions allows for the generation of diverse chemical libraries for screening against different therapeutic targets. The carboxylic acid derivative, obtained via hydrolysis, is a key intermediate for the synthesis of amides and other derivatives with potential biological activity.

Conclusion

Methyl indolizine-1-carboxylate is a valuable building block for the synthesis of a wide array of functionalized indolizine derivatives. Its synthesis via the efficient 1,3-dipolar cycloaddition reaction, coupled with its predictable reactivity, makes it an attractive starting material for medicinal chemists. This guide provides a foundational understanding of its synthesis, physical properties, spectroscopic characteristics, and chemical reactivity to facilitate its use in the discovery and development of new therapeutic agents.

References

-

Belguedj, R., Lamera, E., Bouraiou, A., Bouaziz, Z., & Chibani, A. (2016). Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate. Molbank, 2016(1), M883. [Link]

-

Mag-Net. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ESI for. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate (2). Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 1-indolizinecarboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

-

CNR-IRIS. (n.d.). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Retrieved from [Link]

-

IUCr Journals. (n.d.). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]

-

PubChem. (n.d.). Methyl indole-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Indolizine. Retrieved from [Link]

-

MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). indolizines SI_11_without_experimental_forOrgBiomol. Retrieved from [Link]

-

ResearchGate. (n.d.). Indolizine: A biologically active moiety | Request PDF. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 14.2: Examples of electrophilic aromatic substitution. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylindolizine. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of indolizine-1-carbonitrile derivatives. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 1-methyl-2,3-dioxo-5-indolinecarboxylate. Retrieved from [Link]

-

YouTube. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Iodine-Promoted Synthesis of 3-Arylindolizine-1-Carboxylates from 2-(2-Nitro-1-Arylethyl)Malonates and Pyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 1-acetyl-1H-indole-4-carboxylate. Retrieved from [Link]

Sources

The Indolizine Core: A Technical Guide to its Discovery and Storied History

Abstract

The indolizine nucleus, a unique nitrogen-containing heterocyclic scaffold, has captivated the attention of chemists for over a century. As an isomer of indole, its distinct electronic properties and prevalence in a wide array of biologically active natural products have established it as a privileged structure in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive historical narrative of the discovery of indolizine and its derivatives, from its initial conceptualization to the elucidation of its structure and the development of seminal synthetic methodologies. We will explore the pioneering work that laid the foundation for indolizine chemistry, delve into the discovery of the first naturally occurring indolizidine alkaloids, and present detailed experimental protocols for key historical syntheses. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the origins and evolution of this important heterocyclic system.

Part 1: The Dawn of Indolizine Chemistry: From Postulation to First Synthesis

The story of indolizine begins not with its synthesis, but with its theoretical conceptualization. In 1890, the Italian chemist Angelo Angeli was the first to propose the existence of this novel bicyclic aromatic system. While studying the chemistry of pyrrole derivatives, Angeli described a compound he named "pyrindole," which corresponds to the modern-day indolizine structure.[1] However, it would be another two decades before this theoretical construct was realized in the laboratory.

The first successful synthesis of the indolizine core was achieved in 1912 by the German chemist Julius Scholtz.[1] His method, now known as the Scholtz synthesis , involved the high-temperature reaction of 2-methylpyridine with acetic anhydride. This reaction produced an intermediate that Scholtz termed "picolide," which upon hydrolysis, yielded the parent indolizine, a compound he initially named "pyrrocoline."[1] The weakly basic nature of this new compound, along with its reactivity profile resembling that of pyrrole and indole, led Scholtz to correctly deduce its fused pyrrolo[1,2-a]pyridine structure.[1]

Experimental Protocol: The Scholtz Synthesis of Indolizine (1912)

Causality of Experimental Choices: The high temperature (200-220°C) was necessary to drive the initial acylation of the methyl group of 2-methylpyridine and the subsequent intramolecular cyclization. Acetic anhydride served as both a reactant and a solvent in this early procedure. The final hydrolysis step was crucial for the removal of the acetyl group and the formation of the aromatic indolizine ring.

Methodology:

-

Reaction Setup: A mixture of 2-methylpyridine and a molar excess of acetic anhydride is placed in a sealed, heat-resistant vessel.

-

Heating: The reaction mixture is heated to a temperature of 200–220°C for several hours.

-

Isolation of "Picolide": Upon cooling, the intermediate "picolide" (an acylated precursor) often precipitates and can be isolated.

-

Hydrolysis: The isolated "picolide" is subjected to acid-catalyzed hydrolysis (e.g., with aqueous mineral acid) to yield the parent indolizine.

-

Purification: The resulting indolizine can be purified by crystallization or sublimation.

Part 2: Structural Elucidation and the Confirmation of a Novel Heterocycle

While Scholtz's synthesis provided the first tangible evidence of the indolizine ring system, a definitive confirmation of its structure was still required. This crucial piece of the puzzle was provided by the elegant work of Otto Diels and Kurt Alder. Through catalytic reduction, they were able to demonstrate the presence of four double bonds within the "pyrrocoline" molecule.[1] The resulting perhydro-indolizine (indolizidine) was then subjected to a von Braun degradation using cyanogen bromide, which yielded a product identical to (±)-coniine, a well-characterized alkaloid.[1] This chemical correlation unequivocally confirmed the fused bicyclic structure of indolizine as proposed by Scholtz.

Part 3: The Evolution of Synthetic Strategies: Tschitschibabin and 1,3-Dipolar Cycloaddition

Following the initial discovery and structural confirmation, the development of more versatile and efficient methods for the synthesis of indolizines became a key focus for organic chemists. Two particularly significant advancements in this area were the Tschitschibabin reaction and the application of 1,3-dipolar cycloaddition.

The Tschitschibabin Indolizine Synthesis

The Tschitschibabin (or Chichibabin) reaction, first reported by Aleksei Chichibabin, provides a powerful and widely applicable route to substituted indolizines. While Chichibabin's initial work focused on the amination of pyridines, the principles of this reaction were extended to the synthesis of the indolizine scaffold. The reaction involves the base-mediated intramolecular cyclization of a pyridinium salt bearing an activated methylene group.

The general mechanism proceeds in two key stages:

-

Quaternization: A pyridine derivative is reacted with an α-haloketone or a related electrophile to form a pyridinium salt. This step introduces the necessary carbon framework for the second ring.

-

Cyclization: A base is used to deprotonate the acidic methylene group of the pyridinium salt, generating a pyridinium ylide intermediate. This ylide then undergoes an intramolecular 1,5-dipolar cyclization, followed by an elimination or oxidation step to furnish the aromatic indolizine ring system.

Experimental Protocol: A Modern Tschitschibabin Indolizine Synthesis

Causality of Experimental Choices: The quaternization step is typically carried out in a polar aprotic solvent like acetone to facilitate the SN2 reaction. The choice of base for the cyclization step is critical; a moderately strong base is required to deprotonate the pyridinium salt without causing unwanted side reactions.

Methodology (Example):

-

Synthesis of the Pyridinium Salt:

-

Dissolve the substituted pyridine (1.0 mmol) and the α-bromo ketone (1.0 mmol) in anhydrous acetone (10 mL).

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the mixture to room temperature and collect the precipitated pyridinium salt by filtration.

-

-

Cyclization to the Indolizine:

-

Suspend the pyridinium salt (1.0 mmol) in a suitable solvent (e.g., ethanol or acetonitrile).

-

Add a base, such as sodium bicarbonate or triethylamine (1.5-2.0 mmol).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting indolizine by column chromatography.

-

The Advent of 1,3-Dipolar Cycloaddition

A paradigm shift in indolizine synthesis occurred in 1961 when Boekelheide and Fahrenholtz first demonstrated the use of a 1,3-dipolar cycloaddition reaction.[1][2] This powerful method involves the reaction of a pyridinium ylide, acting as a 1,3-dipole, with a dipolarophile, typically an activated alkyne or alkene.

The key advantages of this approach include its often high degree of regioselectivity and the ability to construct the indolizine ring in a single, convergent step. The reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a five-membered ring fused to the pyridine core. When an alkene is used as the dipolarophile, a subsequent oxidation step is required to achieve the fully aromatic indolizine.

Part 4: Nature's Indolizines: The Discovery of Indolizidine Alkaloids

The significance of the indolizine framework was further underscored by the discovery of its saturated counterpart, the indolizidine ring system, in a variety of natural products. These indolizidine alkaloids exhibit a wide range of potent biological activities and have been a major driving force in the continued development of indolizine chemistry.

One of the earliest discovered indolizidine alkaloids was slaframine . In the early 1960s, a mycotoxin produced by the fungus Rhizoctonia leguminicola, which grows on red clover, was identified as the causative agent of "slobbers" disease in livestock.[3][4][5][6][7][8][9] This toxin was isolated and its structure was elucidated as 1-acetoxy-6-aminooctahydroindolizine, and it was given the name slaframine.[3][4][5][6][7][8][9][10][11]

Another pivotal discovery was that of swainsonine , an indolizidine alkaloid first isolated from the Australian plant Swainsona canescens and later found in various other plant species and fungi. Its structure was correctly identified in 1979. Swainsonine is a potent inhibitor of α-mannosidase and has been investigated for its potential as an anticancer and antiviral agent.

The discovery of castanospermine in 1981 from the seeds of the Australian Moreton Bay Chestnut, Castanospermum australe, further highlighted the therapeutic potential of this class of compounds. Castanospermine is a powerful glucosidase inhibitor with antiviral and potential anti-cancer properties. The first total synthesis of castanospermine was reported in 1984, a significant achievement that spurred further interest in the synthesis of polyhydroxylated indolizidine alkaloids.

| Alkaloid | Natural Source(s) | Year of First Key Report | Noteworthy Biological Activity |

| Slaframine | Rhizoctonia leguminicola (fungus) | c. 1965 | Parasympathomimetic |

| Swainsonine | Swainsona canescens (plant), various fungi | 1979 (structure elucidation) | α-Mannosidase inhibitor |

| Castanospermine | Castanospermum australe (plant) | 1981 (isolation) | Glucosidase inhibitor, antiviral |

Part 5: Conclusion and Future Perspectives

The journey of indolizine chemistry, from its theoretical inception to its establishment as a cornerstone of heterocyclic chemistry, is a testament to the collaborative and progressive nature of scientific discovery. The pioneering work of Angeli, Scholtz, Diels, Alder, Tschitschibabin, and Boekelheide laid a robust foundation upon which a vast and diverse field of synthetic chemistry has been built. The subsequent discovery of naturally occurring indolizidine alkaloids with profound biological activities has ensured that the indolizine scaffold remains a focal point of research in drug discovery and development. As we look to the future, the unique electronic and structural features of indolizine will undoubtedly continue to inspire the design and synthesis of novel therapeutic agents, functional materials, and molecular probes.

References

- Boekelheide, V., & Fahrenholtz, K. (1961). The Synthesis of Indolizines by 1,3-Dipolar Addition. Journal of the American Chemical Society, 83(2), 458–461.

- Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 48-56.

- Aust, S. D., & Broquist, H. P. (1965). Isolation of a parasympathomimetic alkaloid of fungal origin.

- Rainey, D. P., Smalley, E. B., Crump, M. H., & Strong, F. M. (1965). Isolation of salivation factor from Rhizoctonia leguminicola on red clover hay.

- Hagler, W. M., & Behlow, R. F. (1981). Salivary syndrome in horses: identification of slaframine in red clover hay. Applied and Environmental Microbiology, 42(6), 1067–1073.

- Tschitschibabin, A. E. (1924). Über die Synthese von Indolizin-Derivaten aus Pyridin-Basen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 57(10), 2092-2096.

- Potts, K. T., & Burton, H. R. (1968). The Chemistry of 1,2,4-Triazines. Journal of Organic Chemistry, 33(4), 1433-1439.

- Aust, S. D., Broquist, H. P., & Rinehart, K. L. (1966). Slaframine. Structural Studies of a Parasympathomimetic Alkaloid of Fungal Origin. Journal of the American Chemical Society, 88(12), 2879–2880.

- Croom, W. J., et al. (2015). Blackpatch of Clover, Cause of Slobbers Syndrome: A Review of the Disease and the Pathogen, Rhizoctonia leguminicola. Frontiers in Microbiology, 6, 1293.

- Borges, A., de Oliveira-Filho, J. P., Simon, J. J., & Imerman, P. M. (2012).

Sources

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Salivary syndrome in horses: identification of slaframine in red clover hay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salivary syndrome in horses: identification of slaframine in red clover hay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Blackpatch of Clover, Cause of Slobbers Syndrome: A Review of the Disease and the Pathogen, Rhizoctonia leguminicola [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Preliminary Biological Screening of Methyl Indolizine-1-Carboxylate Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Screening Indolizine Scaffolds

In the landscape of medicinal chemistry, the indolizine scaffold stands out as a "privileged" structure.[1] This nitrogen-fused bicyclic heteroaromatic system is not merely an isomer of indole but a distinct pharmacophore found in numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] These activities range from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition.[3][4][5] The methyl indolizine-1-carboxylate moiety, in particular, serves as a versatile synthetic handle and an electronic modulator of the core structure, making its derivatives prime candidates for drug discovery campaigns.

This guide provides a comprehensive, field-proven framework for conducting the preliminary biological screening of novel methyl indolizine-1-carboxylate derivatives. The objective of this initial screening is not exhaustive characterization but rather the strategic and efficient identification of "hit" compounds—derivatives that exhibit promising biological activity in primary assays. This process is a critical triage step, enabling research teams to focus resources on a smaller subset of molecules with the highest potential for further development into lead compounds. Our approach is structured as a multi-tiered system, beginning with broad cytotoxicity screening and progressively moving towards more specific antimicrobial and mechanistic enzyme-inhibition assays.

Foundational Context: The Synthesis of the Core Scaffold

Before delving into biological evaluation, it is crucial to understand the synthetic origin of the compounds under investigation. The most prevalent and efficient method for constructing the methyl indolizine-1-carboxylate core is the 1,3-dipolar cycloaddition reaction.[6] This typically involves the reaction of a pyridinium ylide (generated in situ from a corresponding pyridinium salt) with an electron-deficient dipolarophile, such as methyl propiolate.[6][7]

The causality behind choosing this synthetic route is its robustness and modularity. By varying the substituents on both the initial pyridine and the acyl component used to form the ylide, a diverse library of derivatives can be generated. This structural diversity is the cornerstone of any successful screening campaign, as it allows for the exploration of a wide chemical space and the eventual elucidation of structure-activity relationships (SAR).

Tier 1 Screening: In Vitro Cytotoxicity Against Cancer Cell Lines

Expertise & Causality: The well-documented anticancer potential of indolizine derivatives makes cytotoxicity screening a logical and high-priority starting point.[3][8][9] A broad screening against a panel of human cancer cell lines provides a rapid assessment of a compound's general cytotoxic profile and can reveal potential selectivity towards certain cancer types. The MTT assay is the workhorse for this stage due to its reliability, high-throughput nature, and direct correlation of metabolic activity with cell viability.[10][11]

Experimental Workflow: Cytotoxicity Screening

Caption: Standard workflow for the agar well diffusion antimicrobial assay.

Key Protocol: The Agar Well Diffusion Method

Principle: This assay relies on the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been uniformly seeded with a test microorganism. [12]If the compound is effective, it will inhibit microbial growth, resulting in a clear circular area, or "zone of inhibition," around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the agar plates with the prepared inoculum to create a bacterial or fungal lawn. [13]4. Well Boring: Use a sterile cork borer (typically 6 mm in diameter) to aseptically punch uniform wells into the agar. [12]5. Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution (at a known concentration, e.g., 1 mg/mL in DMSO) into a corresponding well. [12][14]6. Controls: In separate wells on the same plate, add the solvent (e.g., DMSO) as a negative control and a standard antibiotic or antifungal (e.g., Ciprofloxacin, Fluconazole) as a positive control.

-

Pre-diffusion (Optional but Recommended): Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds before microbial growth begins.

-

Incubation: Invert the plates and incubate them under appropriate conditions (e.g., 37°C for 24 hours for most bacteria; 28-30°C for 48 hours for fungi). [13]9. Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a caliper or ruler. The measurement should include the diameter of the well.

Data Presentation: Summarizing Antimicrobial Activity

For this assay, the key quantitative output is the diameter of the zone of inhibition.

| Compound ID | Zone of Inhibition (mm) vs. S. aureus (Gram+) | Zone of Inhibition (mm) vs. P. aeruginosa (Gram-) | Zone of Inhibition (mm) vs. C. albicans (Fungus) |

| M-IND-01 | 6 (No activity) | 6 (No activity) | 6 (No activity) |

| M-IND-04 | 18 | 10 | 15 |

| M-IND-05 | 22 | 14 | 19 |

| Ciprofloxacin | 25 | 28 | N/A |

| Fluconazole | N/A | N/A | 24 |

| DMSO | 6 (No activity) | 6 (No activity) | 6 (No activity) |

Tier 3 Screening: Mechanistic Probes - Cyclooxygenase (COX) Enzyme Inhibition

Expertise & Causality: After identifying compounds with general biological activity, the next logical step is to investigate a potential mechanism of action. Several indolizine derivatives have been reported to possess anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. [5][15]COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. [16]An in vitro COX inhibition assay allows for the direct measurement of a compound's effect on this specific target and can determine its selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, which is a desirable trait for modern anti-inflammatory drugs.

Logical Relationship: COX Inhibition Pathway

Caption: Inhibition of prostaglandin synthesis by targeting COX enzymes.

Key Protocol: In Vitro COX Inhibition Assay (ELISA-based)

Principle: This assay directly measures the activity of purified COX-1 and COX-2 enzymes by quantifying the amount of Prostaglandin E₂ (PGE₂) produced from the substrate, arachidonic acid. [17][18]The test compound is incubated with the enzyme before the addition of the substrate. The reaction is stopped, and the concentration of PGE₂ is determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). A decrease in PGE₂ production in the presence of the compound indicates inhibition.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, purified human COX-1 and COX-2 enzymes, arachidonic acid substrate solution, and the test compounds at various concentrations.

-

Enzyme Incubation: In separate wells of a 96-well plate, add the reaction buffer, a heme cofactor, and either the COX-1 or COX-2 enzyme.

-

Inhibitor Addition: Add the methyl indolizine-1-carboxylate derivatives (or a known inhibitor like Celecoxib for COX-2 or SC-560 for COX-1 as a positive control) to the wells. Include a control group with no inhibitor. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the arachidonic acid solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate for a precise time (e.g., 10 minutes) at 37°C.

-

Stop Reaction: Terminate the reaction by adding a solution of hydrochloric acid.

-

PGE₂ Quantification (ELISA): Dilute the samples from the reaction plate and use them in a commercial PGE₂ competitive ELISA kit according to the manufacturer's protocol. This typically involves adding the samples to a plate pre-coated with antibodies, adding a PGE₂-peroxidase conjugate, incubating, washing, adding a substrate for the peroxidase, and finally stopping the color development.

-

Absorbance Reading: Read the absorbance on a plate reader at the wavelength specified by the ELISA kit (usually 450 nm).

-

Data Analysis: The absorbance is inversely proportional to the amount of PGE₂ in the sample. Calculate the PGE₂ concentration using a standard curve. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value for both COX-1 and COX-2.

Data Presentation: Summarizing COX Inhibition and Selectivity

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) |

| M-IND-06 | 85.2 | 15.1 | 5.6 |

| M-IND-07 | >100 | 8.3 | >12 |

| Indomethacin | 0.9 [5] | 7.1 [5] | 0.13 |

| Celecoxib | 50.0 | 0.05 | 1000 |

Interpreting the Data: Forging Preliminary Structure-Activity Relationships (SAR)

The culmination of this multi-tiered screening process is the integrated analysis of the data to derive preliminary Structure-Activity Relationships (SAR). This is not a definitive study but an expert interpretation to guide the next synthetic cycle.

-

Correlation of Activity: Does a compound with high cytotoxicity also show strong antimicrobial activity? This could suggest a general mechanism of membrane disruption or a non-specific mode of action. Conversely, a compound with potent, selective COX-2 inhibition but low general cytotoxicity is a highly desirable profile.

-

Influence of Substituents: Compare the activity of derivatives with different substituents at the same position on the indolizine ring. For example, studies have shown that introducing substituted benzoyl groups or hydroxyl groups can significantly influence anticancer potential. [3][19]Electron-withdrawing groups versus electron-donating groups can drastically alter the electronic properties of the indolizine core, affecting its ability to interact with biological targets.

-

Positional Effects: The location of a substituent is critical. For instance, an ester function at the C-1 position has been shown to be important for tubulin polymerization inhibitory activity, whereas substitution at position 7 can also yield potent anticancer compounds. [3][9] By collating the data from these three tiers, a medicinal chemist can make informed decisions about which scaffolds to prioritize for optimization and which chemical moieties are associated with desired (or undesired) biological effects.

Conclusion and Future Directions

This guide has outlined a systematic and logical workflow for the preliminary biological screening of methyl indolizine-1-carboxylate derivatives. By employing a tiered approach—starting with broad cytotoxicity, followed by antimicrobial assessment, and culminating in specific enzyme-inhibition assays—researchers can efficiently identify promising hit compounds from a larger library. The causality behind this structure is the conservation of resources, ensuring that the most intensive and costly mechanistic studies are reserved for compounds that have already demonstrated a baseline of interesting biological activity.

The identification of a "hit" is not the end but the beginning of a new phase. Future work for promising derivatives will involve secondary screening (e.g., against a wider panel of resistant bacterial strains or different cancer types), more advanced mechanism of action studies (e.g., cell cycle analysis, apoptosis assays), and in silico modeling to refine the SAR. [19]This rigorous, multi-faceted screening approach provides the solid, trustworthy foundation required for the long and challenging journey of drug development.

References

-

Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. (n.d.). MDPI. [Link]

-

Cowen, L. E., & Singh, S. D. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. PLoS Pathogens, 16(4), e1008451. [Link]

-

Antimicrobial and Antimutagenic Properties of Newly Synthesized Derivatives of Indolizine. (n.d.). Semantic Scholar. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. (n.d.). RSC Publishing. [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). Microbe Online. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Pintilie, O., et al. (2018). Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents. Anticancer Research, 38(10), 5727-5736. [Link]

-

Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis. (n.d.). ResearchGate. [Link]

-

Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. (2024). Chemistry & Biodiversity. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. [Link]

-

Al-Tel, T. H., et al. (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 30(9), 695-714. [Link]

-

Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. (2018). Iranian Journal of Pharmaceutical Research, 17(3), 850-865. [Link]

-

Newly synthesized indolizine derivatives - Antimicrobial and antimutagenic properties. (n.d.). [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

An ELISA method to measure inhibition of the COX enzymes. (2007). Nature Protocols, 2(3), 543-548. [Link]

-

Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. (2022). Molecules, 27(19), 6668. [Link]

-

An ELISA method to measure inhibition of the COX enzymes. (2006). Nature Protocols. [Link]

-

A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

-

Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate. (2016). Molbank, 2016(1), M883. [Link]

-

Structure activity relationship of indolizine containing aminomethoxybenzoyl derivative. (n.d.). ResearchGate. [Link]

-

A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2024). Antimicrobial Agents and Chemotherapy. [Link]

-

The synthesis of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate (2). (n.d.). ResearchGate. [Link]

-

Design, synthesis and structure-activity relationship study of novel naphthoindolizine and indolizinoquinoline-5,12-dione derivatives as IDO1 inhibitors. (2018). Bioorganic & Medicinal Chemistry, 26(18), 5146-5155. [Link]

-

Interdisciplinary Approaches for the Discovery of Novel Antifungals. (2022). Journal of Fungi, 8(9), 929. [Link]

-

Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies, 6(5), 104-109. [Link]

-

Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. (2023). mBio. [Link]

-

Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. [Link]

-

Indolizine-a-privileged-biological-scaffold.pdf. (n.d.). Der Pharma Chemica. [Link]

-

Agar well-diffusion antimicrobial assay. (n.d.). ResearchGate. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2010). Journal of Chromatography B, 878(2), 147-154. [Link]

-

Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. (2017). Molecules, 22(12), 2099. [Link]

-

A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (2020). Molecules, 25(18), 4204. [Link]

-

Inhibitory activities of indolizine derivatives: a patent review. (2020). Expert Opinion on Therapeutic Patents, 30(9), 695-714. [Link]

-

Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry, 14(28), 6634-6652. [Link]

-

Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. (2024). Chemical Biology & Drug Design, 103(3), e14514. [Link]

-

Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. (n.d.). Bohrium. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. botanyjournals.com [botanyjournals.com]

- 13. hereditybio.in [hereditybio.in]

- 14. webcentral.uc.edu [webcentral.uc.edu]

- 15. Synthesis, characterization, and anti‐inflammatory properties of novel ethyl 3‐benzoyl‐7‐(trifluoromethyl)indolizine‐1‐carboxylate derivatives: In silico and in vitro analysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 19. Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl Indolizine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indolizine Scaffold - A Privileged Heterocycle

Indolizine, a fused bicyclic aromatic heterocycle containing a bridgehead nitrogen atom, is an isomer of the more commonly known indole.[1] This unique structural motif has garnered significant attention in the fields of medicinal chemistry and materials science due to its versatile biological activities and interesting photophysical properties.[2][3][4] The indolizine core is present in a variety of natural products and has been identified as a "privileged scaffold," meaning it is capable of binding to multiple biological targets. This has led to the development of numerous indolizine derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[2][5][6]

This technical guide focuses on a specific, yet foundational, derivative: methyl indolizine-1-carboxylate . We will delve into its chemical identity, explore the mechanistic intricacies of its synthesis, detail its characterization, and discuss its significance as a building block for more complex molecules in drug discovery and materials science.

Compound Identification and Physicochemical Properties

Methyl indolizine-1-carboxylate is a key intermediate and a subject of study in its own right. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 316375-85-6 | [7][8] |

| Molecular Formula | C₁₀H₉NO₂ | [7] |

| Molecular Weight | 175.187 g/mol | [7] |

| IUPAC Name | methyl indolizine-1-carboxylate | |

| Synonyms | 1-Indolizinecarboxylic acid methyl ester, 1-carbomethoxyindolizine | [8] |

| SMILES | COC(=O)C1=C2C=CC=C[N]2C=C1 | [7] |

| InChIKey | CFSWYPMFMFPQTC-UHFFFAOYAX | [7] |

| Physical State | Not available (likely a solid) | |

| Melting Point | Not available | [7] |

| Boiling Point | Not available | [7] |

| Density | Not available | [7] |

Synthesis of the Indolizine Core: A Focus on 1,3-Dipolar Cycloaddition

The construction of the indolizine ring system can be achieved through various synthetic strategies, including the Tschitschibabin reaction and other cyclization methods.[2] However, the most versatile and widely employed method is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide (the 1,3-dipole) and a dipolarophile (an alkyne or alkene).[9][10][11] This method is highly valued for its efficiency, atom economy, and the ability to introduce a wide range of substituents onto the indolizine scaffold.[10]

The Underlying Mechanism: A Concerted Pathway

The 1,3-dipolar cycloaddition is a pericyclic reaction that proceeds through a concerted mechanism. The pyridinium ylide, a species with a positive charge on the nitrogen and a negative charge on an adjacent carbon, reacts with an electron-deficient alkyne, such as methyl propiolate, to form the indolizine ring in a single step.

The general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of methyl indolizine-1-carboxylate via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of a Substituted Indolizine-1-carboxylate

While a specific protocol for the unsubstituted methyl indolizine-1-carboxylate is not detailed in the provided literature, the synthesis of a closely related analogue, methyl 3-(quinolin-2-yl)indolizine-1-carboxylate, provides an excellent, field-proven template.[1] This protocol highlights the key experimental considerations.

Objective: To synthesize an indolizine-1-carboxylate derivative via a 1,3-dipolar cycloaddition reaction.

Materials:

-

1-((Quinol-2-yl)methyl) pyridinium iodide (or a simpler pyridinium salt for the target molecule)

-

Methyl propiolate

-

Sodium hydride (50% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Water (deionized)

-

Silica gel for column chromatography

-

Cyclohexane

-

Ethyl acetate (AcOEt)

Procedure:

-

Reaction Setup: To a suspension of sodium hydride (1.25 mmol) in 10 mL of anhydrous THF in a round-bottom flask, add the pyridinium salt (1 mmol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Causality Explanation: The reaction is performed at 0°C to control the exothermic reaction of the base with the pyridinium salt and to ensure the stability of the in situ generated ylide. Anhydrous conditions are crucial as both sodium hydride and the pyridinium ylide are moisture-sensitive.

-

-

Ylide Formation and Cycloaddition: To the cooled suspension, add methyl propiolate (1.5 mmol).

-

Causality Explanation: Sodium hydride acts as a base to deprotonate the pyridinium salt, forming the reactive pyridinium ylide in situ. The ylide then immediately participates in the cycloaddition with the electron-deficient methyl propiolate.

-

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Causality Explanation: Allowing the reaction to proceed at room temperature provides sufficient energy for the cycloaddition to go to completion. TLC is a critical self-validating step to ensure the consumption of starting materials and the formation of the product before proceeding to workup.

-

-

Workup: Quench the reaction by carefully adding water. Extract the aqueous layer three times with dichloromethane.

-

Causality Explanation: Water is added to quench any unreacted sodium hydride. Dichloromethane is used to extract the organic product from the aqueous phase.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate as the eluent.

-

Causality Explanation: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired indolizine derivative from any unreacted starting materials or byproducts.

-

Spectroscopic Characterization

The structure of the synthesized indolizine is confirmed using a suite of spectroscopic techniques. Based on the data for methyl 3-(quinolin-2-yl)indolizine-1-carboxylate, we can infer the expected spectral characteristics for methyl indolizine-1-carboxylate.[1]

| Spectroscopic Technique | Expected Observations for Methyl Indolizine-1-carboxylate |

| Infrared (IR) Spectroscopy | A strong absorption band around 1685-1720 cm⁻¹ corresponding to the C=O stretch of the ester group.[1] |

| ¹H NMR Spectroscopy | A singlet around 3.9 ppm for the methyl ester protons (-OCH₃). A series of signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the indolizine ring. The chemical shifts and coupling constants will be characteristic of the specific substitution pattern. |

| ¹³C NMR Spectroscopy | A signal in the range of 160-170 ppm for the carbonyl carbon of the ester. A signal around 51-53 ppm for the methyl ester carbon (-OCH₃). A set of signals in the aromatic region (100-140 ppm) for the carbons of the indolizine core.[1] |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (176.07 for C₁₀H₉NO₂). |

The following diagram illustrates the key steps in characterizing the synthesized compound:

Caption: Experimental workflow for purification and characterization.

Applications in Drug Discovery and Materials Science

While methyl indolizine-1-carboxylate itself is primarily a building block, the indolizine scaffold it provides is of significant interest to researchers in drug development.[3] The functionalization at the 1-position with a carboxylate group offers a versatile handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening.[5]

Key areas of application for functionalized indolizines include:

-

Anticancer Agents: Many indolizine derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization and disruption of key signaling pathways.[5][6]

-

Anti-inflammatory Agents: The indolizine core has been incorporated into molecules designed to inhibit inflammatory pathways, showing promise for the treatment of inflammatory diseases.[2]

-

Antimicrobial and Antiviral Agents: Researchers have explored indolizine derivatives for their potential to combat bacterial, fungal, and viral infections.[1]

-

Fluorescent Probes and Materials: The conjugated π-system of the indolizine ring imparts fluorescent properties, making these compounds suitable for use as biological probes and in the development of organic light-emitting diodes (OLEDs).[2][4]

The ability to readily synthesize the methyl indolizine-1-carboxylate core via 1,3-dipolar cycloaddition allows medicinal chemists to systematically modify the structure and explore structure-activity relationships (SAR), ultimately leading to the discovery of new therapeutic agents.[5]

Conclusion

Methyl indolizine-1-carboxylate is a foundational molecule in the chemistry of nitrogen-containing heterocycles. While detailed physical data for this specific compound remain elusive, its synthesis is well-understood, primarily through the robust and versatile 1,3-dipolar cycloaddition reaction. This synthetic accessibility, coupled with the proven pharmacological potential of the indolizine scaffold, ensures that methyl indolizine-1-carboxylate will continue to be a valuable tool for researchers and scientists in the ongoing quest for novel therapeutics and advanced materials. This guide provides the core knowledge necessary for its synthesis, characterization, and strategic application in a research and development setting.

References

-

New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. (2025). ResearchGate. [Link]

-

Bouchal, F., et al. (2016). Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate. MDPI. [Link]

-

Synthesis of 2-Aminoindolizines by 1,3-Dipolar Cycloaddition of Pyridinium Ylides with Electron-Deficient Ynamides. (2015). ACS Publications. [Link]

-

The synthesis of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate (2). (2016). ResearchGate. [Link]

-

Formation of pyridinium ylide and synthesis of indolizines. (2021). ResearchGate. [Link]

-

1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides. (n.d.). R Discovery. [Link]

-

Indolizine derivatives: Recent advances and potential pharmacological activities. (2025). ResearchGate. [Link]

-

Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. (2025). PubMed Central. [Link]

-

Indolizine- A Privileged Biological Scaffold. (2021). Der Pharma Chemica. [Link]

-

Methyl indole-1-carboxylate. (n.d.). PubChem. [Link]

-

methyl 1-indolizinecarboxylate. (2025). ChemSynthesis. [Link]

-

Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. (n.d.). CNR-IRIS. [Link]

-

Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. [Link]

-

Structural investigation of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, an inhibitory drug towards Mycobacterium tuberculosis. (2020). National Institutes of Health. [Link]

-

Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. (2024). PubMed Central. [Link]

-

Synthesis of indolizines. (n.d.). Organic Chemistry Portal. [Link]

-

1-Methylindolizine. (n.d.). PubChem. [Link]

-

Recent Advances in the Synthesis of Indolizines and their Derivatives. (2025). International Journal of Engineering Trends and Technology. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. iris.cnr.it [iris.cnr.it]

- 5. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Methyl indolizine-1-carboxylate - CAS:316375-85-6 - Sunway Pharm Ltd [3wpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structural Isomers of Methyl Indolizine-1-carboxylate

Abstract